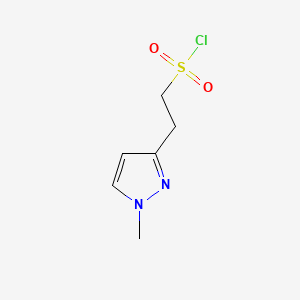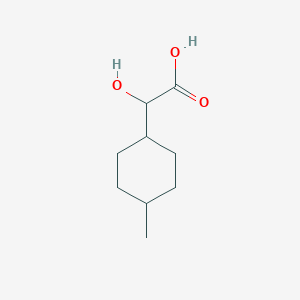
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a pentanedioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-4-methylphenyl)pentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a hydroxy-methylphenyl derivative followed by oxidation and esterification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Industrial methods often focus on cost-effectiveness and scalability while maintaining environmental and safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-4-methylphenyl)pentanedioic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Hydroxyphenyl)pentanedioic acid
- 3-(4-Methylphenyl)pentanedioic acid
- 3-(2-Hydroxy-4-chlorophenyl)pentanedioic acid
Uniqueness
3-(2-Hydroxy-4-methylphenyl)pentanedioic acid is unique due to the presence of both a hydroxy group and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
13443-37-3 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-(2-hydroxy-4-methylphenyl)pentanedioic acid |
InChI |
InChI=1S/C12H14O5/c1-7-2-3-9(10(13)4-7)8(5-11(14)15)6-12(16)17/h2-4,8,13H,5-6H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
WFHLAZJNFKHPCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




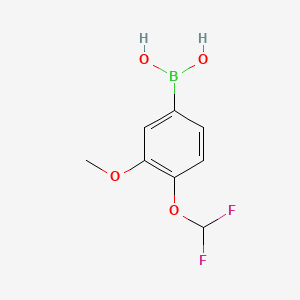
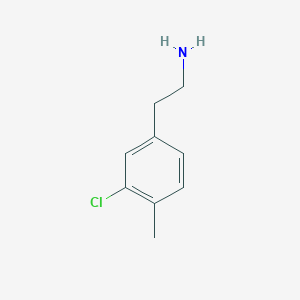
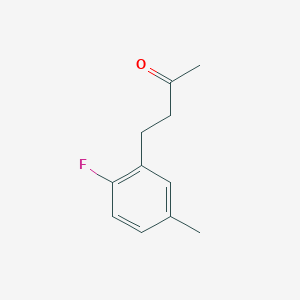
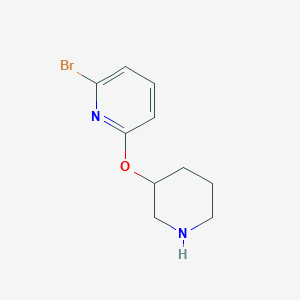
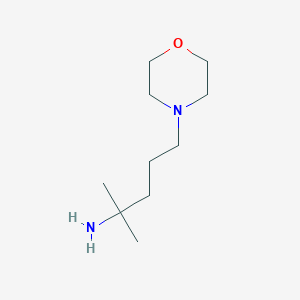
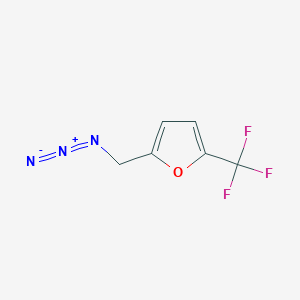
![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)
